![molecular formula C15H24N2 B3022942 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine CAS No. 915923-71-6](/img/structure/B3022942.png)
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine involves various strategies. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine was achieved through a dehydration reaction with corresponding aldehydes, yielding high-purity tetradentate NNNS Schiff bases (L1–L3) . Similarly, 2-(4-Azulenyl)ethanamine derivatives were synthesized using methyleneammonium salts and sodium azulenides, showcasing a method to create nonbenzenoid analogs of biogenic amines . Another related synthesis involved the preparation of 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, which was produced from 2-phenylthio ethyl bromide using the Gabriel reaction, with 4-nitrophthalimide as a more effective synthon .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. UV-Visible and FTIR spectroscopy were employed to monitor the reactions, while the structures of the Schiff bases were deduced from 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements . For the azulenyl derivatives, UV, IR, 1H NMR, 13C NMR, and MS data were used for characterization . These methods are crucial for confirming the molecular structure and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds was explored through different reactions. The Schiff bases were tested for their antimicrobial activities against several types of bacteria using the disk diffusion test, indicating their potential as novel pancreatic lipase inhibitors . The azulenyl derivatives were investigated for their enzyme activity, showing negligible effects on prostaglandin 15-hydroxydehydrogenase and considerable inhibition to cyclic AMP-phosphodiesterase . These findings suggest that the synthesized compounds have diverse biological activities and could be further explored for therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were analyzed through various techniques. Theoretical calculations, including DFT/B3LYP optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, were performed for one of the Schiff bases (L2), providing insights into their electronic properties . The antioxidant activity of the Schiff bases was also evaluated using the DPPH method, with IC50 values compared to the Trolox standard . The polyurethanes derived from related compounds, such as 4,4'-bipiperidine, showed varying inherent viscosities and thermostability, indicating their potential for material science applications .
properties
IUPAC Name |
2-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-3-5-14(6-4-12)15(11-16)17-9-7-13(2)8-10-17/h3-6,13,15H,7-11,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRUFVDQHGNTAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586420 | |
Record name | 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine | |
CAS RN |
915923-71-6 | |
Record name | 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.